molecular formula C7H4F3NO3 B8052520 3-Hydroxy-5-(trifluoromethyl)picolinic acid

3-Hydroxy-5-(trifluoromethyl)picolinic acid

Cat. No.: B8052520
M. Wt: 207.11 g/mol
InChI Key: UELNDZPHYYGDGI-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)picolinic acid is a chemical compound characterized by the presence of a hydroxyl group at the third position and a trifluoromethyl group at the fifth position on a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(trifluoromethyl)picolinic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the picolinic acid structure. One common method is the trifluoromethylation of picolinic acid derivatives, followed by hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the picolinic acid structure .

Mechanism of Action

The mechanism by which 3-Hydroxy-5-(trifluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .

Properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(12)5(6(13)14)11-2-3/h1-2,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELNDZPHYYGDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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